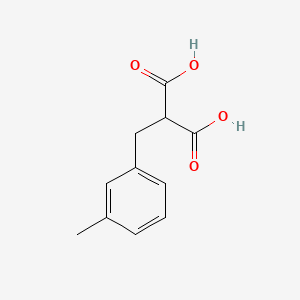

2-(3-Methylbenzyl)malonic acid

Description

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-[(3-methylphenyl)methyl]propanedioic acid |

InChI |

InChI=1S/C11H12O4/c1-7-3-2-4-8(5-7)6-9(10(12)13)11(14)15/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15) |

InChI Key |

XVZRMTQMSRECHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Pathways to 2 3 Methylbenzyl Malonic Acid and Its Key Precursors

Alkylation Strategies via Malonic Ester Synthesis

The malonic ester synthesis is a versatile and widely used method for preparing carboxylic acids. libretexts.org It relies on the relatively high acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups. pressbooks.publibretexts.org This acidity allows for easy deprotonation by a suitable base to form a stabilized enolate, which then acts as a nucleophile in an alkylation reaction. libretexts.orglibretexts.org

Formation of Diethyl 2-(3-Methylbenzyl)malonate Esters

The synthesis of diethyl 2-(3-methylbenzyl)malonate, the direct precursor to 2-(3-methylbenzyl)malonic acid, is typically achieved through the alkylation of diethyl malonate with a 3-methylbenzyl halide. The reaction begins with the formation of the diethyl malonate enolate using a base such as sodium ethoxide. libretexts.orgpressbooks.pub This enolate then undergoes a nucleophilic substitution (SN2) reaction with an appropriate electrophile, such as 3-methylbenzyl chloride or bromide, to introduce the 3-methylbenzyl group at the α-position. pressbooks.pubvulcanchem.com

A specific example of this synthesis involves reacting diethyl methylmalonate with 3-methylbenzyl chloride in the presence of potassium carbonate, potassium iodide, and 18-crown-6 (B118740) in toluene. prepchem.com The mixture is heated to facilitate the reaction, and after workup, diethyl 2-methyl-2-(3-methylbenzyl)malonate is obtained. prepchem.com While this example starts with a methylated malonate, the principle remains the same for the direct benzylation of diethyl malonate.

Table 1: Reaction Parameters for the Synthesis of Diethyl 2-methyl-2-(3-methylbenzyl)malonate prepchem.com

| Parameter | Value |

| Starting Materials | Diethyl methylmalonate, 3-Methylbenzyl chloride |

| Base | Potassium carbonate |

| Catalysts | Potassium iodide, 18-crown-6 |

| Solvent | Toluene |

| Reaction Temperature | 85-90 °C |

| Reaction Time | 8.5 hours |

| Product | Diethyl 2-methyl-2-(3-methylbenzyl)malonate |

| Boiling Point | 120 °C at ~0.02 mbar |

General Methodologies for Introducing Substituted Benzyl (B1604629) Moieties via Enolate Alkylation

The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction in organic synthesis. libretexts.org In the context of malonic ester synthesis, the enolate derived from diethyl malonate can react with a variety of alkyl halides. pressbooks.pub For the introduction of a substituted benzyl group, a corresponding substituted benzyl halide is used as the alkylating agent. mdpi.com

The reaction is subject to the typical constraints of SN2 reactions, meaning that primary and benzylic halides are excellent substrates, while secondary halides react more slowly and tertiary halides are unsuitable due to competing elimination reactions. pressbooks.pub The choice of base and solvent can also influence the reaction's efficiency. Common bases include sodium ethoxide and potassium carbonate. pressbooks.pubprepchem.com In some cases, microwave-assisted, solvent-free conditions have been employed for the alkylation of diethyl malonate, offering a more environmentally friendly approach. mdpi.com

Hydrolysis of Malonate Esters to Form Dicarboxylic Acids (e.g., 2-(3-Methylbenzyl)malonic Acid)

Once the desired substituted malonate ester, such as diethyl 2-(3-methylbenzyl)malonate, has been synthesized, the next step is the hydrolysis of the ester groups to form the corresponding dicarboxylic acid. prepchem.com This transformation is typically achieved through saponification, which involves heating the ester with a strong base, such as sodium hydroxide (B78521), in an aqueous or mixed aqueous-alcoholic solution. prepchem.comnih.gov The resulting dicarboxylate salt is then acidified with a strong acid, like hydrochloric acid, to protonate the carboxylate groups and yield the free dicarboxylic acid. prepchem.com

In a documented procedure for a related compound, diethyl 2-methyl-2-(3-methylbenzyl)malonate was hydrolyzed by boiling it under reflux with sodium hydroxide in water, with the ethanol (B145695) formed during the reaction being distilled off. prepchem.com Subsequent acidification with hydrochloric acid liberated the dicarboxylic acid. prepchem.com It is important to note that the stability of the resulting malonic acid can be a factor, as some substituted malonic acids are prone to decarboxylation upon heating. pressbooks.pubnih.gov For instance, attempts to hydrolyze diethyl 2-(perfluorophenyl)malonate under both basic and acidic conditions did not yield the desired dicarboxylic acid due to its instability and tendency to decarboxylate. nih.govbeilstein-journals.org

Enantioselective Approaches for Substituted Malonic Acid Esters

While the classical malonic ester synthesis produces racemic products, there is growing interest in developing enantioselective methods to obtain chiral substituted malonic acids and their derivatives. These chiral compounds are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.netchemrxiv.org

Phase-Transfer Catalyzed Hydrolysis and Asymmetric Induction

Phase-transfer catalysis (PTC) has emerged as a powerful tool for asymmetric synthesis. researchgate.net In the context of malonic esters, chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be used to achieve enantioselective hydrolysis of a prochiral diester to a chiral half-ester. usm.eduusm.eduusm.edu This approach has been explored as an alternative to enzymatic methods, such as those using Pig Liver Esterase (PLE), which have shown low enantiomeric excess for certain substrates like benzyl-substituted malonic esters. usm.eduusm.edu

Research into the phase-transfer catalyzed hydrolysis of substituted malonic esters using N-benzyl quaternary ammonium (B1175870) salts derived from cinchona alkaloids has been conducted to produce enantiomerically enriched malonic half-esters. usm.eduusm.eduusm.edu Further developments in this area have led to efficient methodologies for the asymmetric synthesis of chiral α,α-dialkylmalonates via enantioselective PTC α-alkylation, achieving high chemical yields and enantioselectivities. nih.gov

Chiral Auxiliary-Mediated Benzylation Studies

Another strategy for achieving enantioselectivity is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org

In the context of malonic ester synthesis, a chiral auxiliary can be incorporated into the malonate ester itself. The benzylation of such a chiral malonate ester would then proceed diastereoselectively, with the chiral auxiliary guiding the approach of the benzylating agent. Subsequent removal of the auxiliary would yield the enantiomerically enriched benzyl-substituted malonic acid or a derivative thereof. Studies have explored the use of various chiral auxiliaries, including menthol (B31143) and oxazolidinones, for the directed benzylation of malonic esters. usm.eduusm.eduusm.edu Oxazolidinones, in particular, have been widely used as chiral auxiliaries in a variety of asymmetric transformations, including alkylations. nih.gov

Biomimetic Organocatalytic Decarboxylative Additions

Biomimetic synthesis endeavors to replicate nature's elegant and efficient chemical transformations in a laboratory setting. Organocatalytic decarboxylative additions represent a prime example of this approach, drawing inspiration from the mechanisms of polyketide biosynthesis. nus.edu.sg In this context, malonic acid half-thioesters (MAHTs) or half-oxyesters serve as crucial precursors, acting as stabilized enolate equivalents. nus.edu.sgthieme-connect.com This strategy has proven effective for various carbon-carbon bond-forming reactions, including aldol (B89426), condensation, Mannich, and Michael addition reactions. thieme-connect.com

The core principle of this method involves the decarboxylation of a malonic acid derivative, which generates a reactive enolate in situ. The release of carbon dioxide (CO₂) acts as a thermodynamic driving force for the reaction. researchgate.net This transiently formed enolate then attacks an electrophile, leading to the formation of a new carbon-carbon bond.

A key advantage of this methodology is the use of small organic molecules, known as organocatalysts, to control the stereochemical outcome of the reaction. Cinchona-based thioureas, for instance, have been successfully employed as highly efficient catalysts that mimic the function of polyketide synthase enzymes. acs.org These bifunctional catalysts, often possessing both thiourea (B124793) and amine groups, can activate both the nucleophile (the MAHT) and the electrophile, facilitating highly enantioselective transformations. researchgate.net This approach allows for the synthesis of chiral building blocks that are valuable in the preparation of pharmacologically active molecules. researchgate.netacs.org While not explicitly detailed for 2-(3-methylbenzyl)malonic acid itself, this biomimetic strategy provides a powerful and versatile platform for the asymmetric synthesis of β-hydroxy thioesters and other related structures from MAHTs and various electrophiles. researchgate.netacs.org

Related Synthetic Strategies for Analogous Aryl Malonic Acid Derivatives

Several synthetic routes have been developed for the preparation of 2-aryl malonic acid derivatives, including compounds structurally analogous to 2-(3-Methylbenzyl)malonic acid. These methods often involve the formation of a key carbon-carbon bond between the aromatic ring and the malonic acid moiety.

One innovative strategy begins with cyclohexenone derivatives as starting materials. google.com In this method, a cyclohexenone derivative reacts with a malonic acid derivative, such as diethyl malonate, in a condensation reaction. The resulting intermediate then undergoes an aromatization reaction to yield the final 2-arylmalonic acid derivative. For example, the reaction of 3-methyl-2-cyclohexenone with diethyl malonate in the presence of titanium tetrachloride (TiCl₄) and pyridine (B92270) yields diethyl 2-(3-methyl-2-alkene-1-cyclohexylidene) malonate. google.com This intermediate can then be aromatized using a palladium on carbon (Pd/C) catalyst to produce diethyl 2-(3-methylphenyl)malonate, a direct precursor to 2-(3-methylbenzyl)malonic acid via subsequent chemical modifications. google.com This approach is advantageous due to the accessibility of the raw materials and the potential for catalyst recycling. google.com

More traditional methods for synthesizing aryl and benzyl substituted malonic acids often rely on the nucleophilic character of enolates derived from malonic esters. nih.gov A common approach is the alkylation of a dialkyl malonate with a benzyl halide. For instance, diethyl methylmalonate can be alkylated with 3-methylbenzyl chloride in the presence of a base like potassium carbonate to form diethyl 2-methyl-2-(3-methylbenzyl)-malonate. prepchem.com Subsequent hydrolysis of the diester with a base like sodium hydroxide, followed by acidification, would yield the corresponding dicarboxylic acid. prepchem.com

Modern cross-coupling reactions have also emerged as powerful tools for the α-arylation of malonic esters. These methods offer high efficiency and broad functional group tolerance.

Copper-Catalyzed Arylation : Aryl halides can be coupled with diethyl malonate using a catalytic system of copper(I) iodide (CuI) and a ligand like 2-phenylphenol. organic-chemistry.org This mild method is compatible with various functional groups.

Palladium-Catalyzed Arylation : Palladium catalysts are also effective for the α-arylation of ester enolates with aryl halides, providing high yields at room temperature. organic-chemistry.org

Another versatile route involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). nih.gov This cyclic malonic acid derivative can be alkylated or undergo Knoevenagel condensation with aryl aldehydes. nih.govuitm.edu.my The resulting substituted Meldrum's acid can then be opened with an alcohol to generate a mono-substituted malonic acid ester, providing a flexible entry point for creating diversity in the final product. nih.gov

The table below summarizes the key features of these synthetic strategies.

| Synthetic Strategy | Key Precursors | Catalyst/Reagents | Key Features |

| From Cyclohexenones google.com | Cyclohexenone derivatives, Malonic acid derivatives | TiCl₄, Pyridine; Pd/C | Utilizes readily available starting materials; Catalyst can be recycled. |

| Alkylation of Malonates nih.govprepchem.com | Dialkyl malonates, Benzyl halides | Base (e.g., K₂CO₃, NaOH) | Classic and straightforward nucleophilic substitution method. |

| Copper-Catalyzed Cross-Coupling organic-chemistry.org | Aryl halides, Diethyl malonate | CuI, Ligand (e.g., 2-phenylphenol) | Mild reaction conditions with good functional group tolerance. |

| Palladium-Catalyzed Cross-Coupling organic-chemistry.org | Aryl halides, Ester enolates | Palladium catalyst, Ligand | High efficiency and tolerance for various functional groups. |

| Meldrum's Acid Route nih.gov | Meldrum's acid, Aryl aldehydes/halides | Base, Alcohol | Versatile method allowing for structural diversity. |

Chemical Transformations and Reactivity Profile of 2 3 Methylbenzyl Malonic Acid

Decarboxylation Reactions and Mechanisms

Malonic acid and its derivatives are well-known for undergoing decarboxylation, a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). qsaranalytics.com.mx This transformation is particularly facile for compounds like 2-(3-methylbenzyl)malonic acid, which have a second carbonyl group positioned beta to the carboxylic acid, a structural feature that stabilizes the reaction's transition state. nih.gov

Table 1: Thermal Decarboxylation of 2-(3-Methylbenzyl)malonic Acid

| Reactant | Conditions | Product | Byproduct |

| 2-(3-Methylbenzyl)malonic Acid | Heat (Δ) | 3-(3-Methylphenyl)propanoic acid | Carbon Dioxide (CO₂) |

The thermal decarboxylation of malonic acid derivatives does not proceed by simply breaking the C-C bond to release CO₂ as a leaving group. tandfonline.com Instead, the reaction occurs through a concerted, cyclic six-membered transition state. nih.govtandfonline.comyoutube.com This mechanism involves an intramolecular proton transfer from one carboxyl group's hydroxyl to the carbonyl oxygen of the second carboxyl group. youtube.com

The electron movement proceeds as follows:

The carbonyl oxygen of one carboxyl group abstracts the proton from the other carboxyl group.

Simultaneously, the O-H bond breaks, and its electrons form a new C=C double bond.

This triggers the cleavage of the C-C bond, releasing a molecule of carbon dioxide (CO₂). nih.gov

This concerted process results in the formation of a carboxylic acid enol intermediate, which is unstable and rapidly tautomerizes to the more stable final mono-carboxylic acid product, 3-(3-methylphenyl)propanoic acid. nih.govtandfonline.comyoutube.com This mechanistic pathway has a significantly lower activation energy than the direct cleavage of the C-C bond, which is why decarboxylation occurs readily upon heating for β-dicarboxylic acids. nih.gov

The efficiency of the decarboxylation of 2-(3-methylbenzyl)malonic acid is influenced by several factors, including temperature, solvent, and the electronic nature of substituents.

Temperature: Heat is the primary driver for this reaction. While some highly unstable β-keto acids can decarboxylate at room temperature, malonic acid derivatives typically require elevated temperatures to overcome the activation barrier. qsaranalytics.com.mx The use of microwave-assisted heating has been shown to dramatically reduce reaction times for malonic acid derivatives from hours to minutes under solvent- and catalyst-free conditions. scirp.org

Solvent: The choice of solvent can significantly impact the reaction rate. Studies on malonic acid have shown that the rate of decarboxylation increases with the basicity, polarity, and molar volume of the solvent. researchgate.net The basicity of the solvent appears to be a determining factor, as it can facilitate the elimination of CO₂. researchgate.net In some cases, such as in aqueous dioxane, the rate can show a maximum at a specific solvent composition. asianpubs.org Solvents like pyridine (B92270) are not only effective media but can also act as catalysts for the decarboxylation step that follows certain condensation reactions. tandfonline.comwikipedia.org

Substituent Effects: The presence of the 3-methylbenzyl group on the alpha-carbon influences the reaction rate. Simple alkyl substituents on the methylene (B1212753) group of malonic acid tend to decrease the rate of decarboxylation compared to unsubstituted malonic acid. asianpubs.org This is attributed to the electron-donating (+I) effect of the alkyl group, which strengthens the C-C bond that needs to be broken. asianpubs.org Conversely, electron-withdrawing substituents on an aromatic ring can stabilize the negative charge that develops in the transition state, thereby accelerating decarboxylation. rsc.orgnih.gov

pH and Counterions: In aqueous solutions, the rate of decarboxylation is pH-dependent. The fully protonated malonic acid species decarboxylates faster than the monoanion, which in turn is much faster than the dianion. researchgate.net The presence of metal cations can also affect the rate, which generally decreases with the increasing ionic potential (charge/radius) of the cation, as the metal ion can interfere with the formation of the necessary cyclic intermediate. researchgate.net

Table 2: Summary of Factors Affecting Decarboxylation

| Factor | Effect on Rate | Rationale |

| Increased Temperature | Increases | Provides energy to overcome the activation barrier. qsaranalytics.com.mx |

| Solvent Basicity/Polarity | Increases | Basic solvents can assist in the proton transfer and elimination of CO₂. researchgate.net |

| Alkyl Substituents (on α-carbon) | Decreases | Electron-donating nature strengthens the C-C bond to be cleaved. asianpubs.org |

| Decreased pH (in aqueous solution) | Increases | The fully protonated acid form has the highest reactivity. researchgate.net |

Condensation Reactions Involving the Active Methylene Group

The hydrogen atom on the carbon situated between the two carboxyl groups of 2-(3-methylbenzyl)malonic acid is acidic due to the electron-withdrawing effect of the adjacent carbonyls. This "active methylene" group can be deprotonated by a base to form a nucleophilic enolate, which is central to its participation in condensation reactions. wikipedia.org

2-(3-Methylbenzyl)malonic acid can serve as the active methylene component in the Knoevenagel condensation. wikipedia.orgslideshare.net This reaction involves the nucleophilic addition of the malonic acid derivative to the carbonyl group of an aldehyde or ketone, catalyzed by a weak base such as piperidine (B6355638) or pyridine. alfa-chemistry.comresearchgate.net The initial addition is followed by a dehydration step, eliminating a molecule of water to yield a new α,β-unsaturated dicarboxylic acid. wikipedia.orgalfa-chemistry.com The product of condensing 2-(3-methylbenzyl)malonic acid with an aldehyde (R-CHO) would be a 2-(3-methylbenzyl)alk-2-enedioic acid derivative.

The general mechanism proceeds via:

Deprotonation of the active methylene group by the base catalyst to form an enolate. alfa-chemistry.com

Nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the aldehyde or ketone. alfa-chemistry.com

Protonation of the resulting alkoxide to form a β-hydroxy dicarboxylic acid intermediate (an aldol (B89426) adduct).

Base-catalyzed elimination of water (dehydration) to form the final α,β-unsaturated product. alfa-chemistry.com

The Doebner modification of the Knoevenagel condensation is particularly relevant when using malonic acid or its derivatives. wikipedia.orgorganic-chemistry.org This protocol typically employs pyridine as the solvent and a catalytic amount of a base like piperidine. tandfonline.comorganic-chemistry.org A key feature of the Doebner modification is that the condensation is followed by an in-situ decarboxylation. wikipedia.orgorganic-chemistry.org The pyridine solvent itself promotes the decarboxylation of the intermediate α,β-unsaturated dicarboxylic acid that is formed. tandfonline.com

When 2-(3-methylbenzyl)malonic acid is reacted with an aldehyde (e.g., benzaldehyde) under Doebner conditions, the reaction does not stop at the unsaturated dicarboxylic acid. Instead, this intermediate loses CO₂ to directly afford an α,β-unsaturated mono-carboxylic acid. youtube.comorganic-chemistry.org This one-pot condensation-decarboxylation sequence is a highly efficient method for synthesizing substituted cinnamic acids and their analogues. tandfonline.comacs.org

Table 3: Doebner Modification with 2-(3-Methylbenzyl)malonic Acid and Benzaldehyde

| Reactants | Conditions | Final Product |

| 2-(3-Methylbenzyl)malonic Acid + Benzaldehyde | Pyridine (solvent), Piperidine (catalyst), Heat | 2-(3-Methylbenzyl)-3-phenylacrylic acid |

The reactivity of 2-(3-methylbenzyl)malonic acid is dominated by its two carboxylic acid groups and the active methylene proton. These features allow for a wide range of chemical modifications.

Derivatization Reactions of Carboxylic Acid Functions: Esterification and Amidation for Synthetic Diversification

The two carboxylic acid groups of 2-(3-methylbenzyl)malonic acid are primary sites for derivatization, most commonly through esterification and amidation. These reactions are fundamental for synthetic diversification, allowing for the introduction of various functional groups and modifying the compound's physical and chemical properties.

Esterification is typically achieved by reacting the diacid with an alcohol in the presence of an acid catalyst. google.com This can produce the corresponding mono- or di-esters. For benzyl-substituted malonic acids, methods can range from simple acid-catalyzed reactions to more specialized procedures for achieving enantioselective synthesis through enzymatic hydrolysis of the corresponding diesters. usm.edu The synthesis of malonic esters is a foundational transformation, as the resulting esters are crucial intermediates in organic synthesis. masterorganicchemistry.com

Amidation involves the conversion of the carboxylic acid groups into amides. This can be accomplished by first converting the acid to a more reactive species, such as an acyl chloride, or by using coupling agents. A mild method involves the use of N,N'-carbonyldiimidazole (CDI), which activates the malonic acid derivative, allowing for subsequent reaction with various amine nucleophiles in a one-pot process to form the corresponding amides. organic-chemistry.org This approach is efficient and avoids the harsh conditions required by other methods. organic-chemistry.orgresearchgate.net

| Transformation | Reagent/Catalyst | Product Type | General Applicability |

|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol (B145695), Methanol) with Acid Catalyst (e.g., H₂SO₄) | Malonic Diester | Standard method for converting carboxylic acids to esters. google.com |

| Amidation | N,N'-Carbonyldiimidazole (CDI) followed by an Amine | Malonamide | Mild, one-pot procedure for amide synthesis from malonic acids. organic-chemistry.org |

| Amidation | Thionyl Chloride (to form acyl chloride) followed by an Amine | Malonamide | Classic, highly reactive method suitable for a wide range of amines. google.com |

| Esterification | Pentafluorobenzyl bromide (PFB-Br) | Pentafluorobenzyl Ester | Used for creating derivatives for sensitive GC-MS analysis. research-solution.comnih.gov |

Synthesis of Malonyl Halides and Anhydrides

For enhanced reactivity in subsequent synthetic steps, 2-(3-Methylbenzyl)malonic acid can be converted into its corresponding malonyl dihalide or malonic anhydride.

Malonyl halides , particularly malonyl dichlorides, are highly reactive intermediates. They are typically synthesized by treating the malonic acid with a halogenating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com These dihalides serve as powerful acylating agents in various organic reactions.

Malonic anhydrides are also reactive intermediates useful in synthesis. google.com General methods for their preparation include the ozonolysis of diketene (B1670635) in the presence of a carbonyl compound. google.com Maleic anhydride, a related cyclic anhydride, is known to react with various nucleophiles to generate maleamic acids and esters, highlighting the synthetic potential of such cyclic structures. researchgate.net

Decarboxylative Functionalization Pathways

The structure of 2-(3-Methylbenzyl)malonic acid, with two carboxyl groups attached to the same carbon, makes it highly susceptible to decarboxylation upon heating, a characteristic feature of malonic acids. libretexts.org This property enables a variety of decarboxylative functionalization reactions.

Halodecarboxylation Methodologies

Halodecarboxylation is a process where a carboxylic acid group is replaced by a halogen atom, accompanied by the loss of carbon dioxide. acs.orgnih.gov This transformation allows for the conversion of readily available carboxylic acids into valuable organic halides. acs.org While classic methods like the Hunsdiecker reaction (using silver salts of carboxylic acids and bromine) exist, modern advancements have provided catalytic alternatives. acs.org For instance, photoredox catalysis using copper can achieve the decarboxylative halogenation (bromination, iodination, chlorination, and fluorination) of a broad range of (hetero)aryl carboxylic acids. osti.gov Applying such methods to 2-(3-Methylbenzyl)malonic acid would first lead to decarboxylation to form 3-(3-methylphenyl)propanoic acid, which could then potentially undergo further functionalization, although halodecarboxylation is more direct for other types of acids. nih.gov

Catalytic Decarboxylative Aldol-Type Additions

Decarboxylative aldol reactions represent a powerful carbon-carbon bond-forming strategy where an enolate is generated in situ from a malonic acid derivative through decarboxylation. wikipedia.org This method avoids the need for a strong base to generate the enolate. wikipedia.org Typically, a malonic acid half-thioester (MAHT), which can be synthesized from the parent dicarboxylic acid, undergoes decarboxylation in the presence of a catalyst to form an enolate, which then adds to an aldehyde. researchgate.net Copper(II) catalysts have been used to mediate this reaction under mild conditions. wikipedia.org Organocatalytic methods have also been developed, providing high yields and enantioselectivities for the synthesis of chiral β-hydroxy thioesters. researchgate.netnih.gov This pathway offers a strategic route to synthesize complex molecules starting from 2-(3-Methylbenzyl)malonic acid.

| Reaction Type | Substrate | Key Reagents/Catalysts | Product |

|---|---|---|---|

| Decarboxylative Aldol Addition | Malonic Acid Half-Thioester (MAHT) + Aldehyde | Cu(II) salt, organocatalysts (e.g., squaramide) | β-Hydroxy thioester wikipedia.orgresearchgate.net |

| Decarboxylative Aldol Reaction | Malonic Acid Half-Ester + Ketone | Triethylamine | β-Hydroxy ester researchgate.net |

| Halodecarboxylation | Carboxylic Acid | N-Halosuccinimide, Photoredox Catalyst (e.g., Cu) | Aryl/Alkyl Halide osti.gov |

Intramolecular Cyclization Reactions

Following decarboxylation, 2-(3-Methylbenzyl)malonic acid is converted to 3-(3-methylphenyl)propanoic acid. This resulting 3-arylpropionic acid is a key precursor for intramolecular cyclization to form an indanone core, a structural motif present in many biologically active compounds. mdpi.com The cyclization is an intramolecular Friedel-Crafts acylation, where the carboxylic acid (or its more reactive acid chloride derivative) acylates the aromatic ring. beilstein-journals.orgnih.gov

This reaction typically requires a strong acid catalyst, such as polyphosphoric acid or Lewis acids like AlCl₃. mdpi.com Modern methods have explored the use of metal triflates (e.g., Tb(OTf)₃) as catalysts, although often at high temperatures. mdpi.comnih.gov The cyclization of 3-(3-methylphenyl)propanoic acid would specifically lead to the formation of 6-methyl-1-indanone. An alternative strategy involves the direct cyclization of related benzyl (B1604629) Meldrum's acid derivatives, which can also serve as precursors to 2-substituted 1-indanones under catalytic conditions. beilstein-journals.orgorgsyn.org

| Precursor | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| 3-Arylpropionic acid | Polyphosphoric Acid (PPA) | 1-Indanone | mdpi.com |

| 3-Arylpropionic acid chloride | AlCl₃ | 1-Indanone | nih.gov |

| 3-Arylpropionic acid | Tb(OTf)₃, high temperature | 1-Indanone | nih.gov |

| Benzyl Meldrum's acid derivative | Metal trifluoromethanesulfonates (e.g., Sc(OTf)₃) | 1-Indanone | beilstein-journals.org |

Spectroscopic Characterization and Structural Analysis of 2 3 Methylbenzyl Malonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of 2-(3-Methylbenzyl)malonic acid is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The interpretation involves analyzing chemical shifts (δ), signal multiplicities (splitting patterns), and integration values (proton count).

Carboxylic Acid Protons (-COOH): Two very broad singlets are expected in the downfield region of the spectrum, typically between 10.0 and 13.0 ppm. These signals correspond to the two acidic protons of the malonic acid moiety. Their broadness is a result of hydrogen bonding and chemical exchange with the solvent.

Aromatic Protons (C₆H₄): The 3-substituted benzene (B151609) ring gives rise to a complex pattern of signals in the aromatic region, generally between 7.0 and 7.3 ppm. Four distinct signals are expected, corresponding to the four protons on the ring. Their specific multiplicities (e.g., singlet, doublet, triplet) and coupling constants depend on their relative positions.

Methine Proton (-CH(COOH)₂): A triplet is anticipated for the single proton on the carbon atom situated between the two carboxylic acid groups. This splitting arises from coupling with the adjacent benzylic methylene (B1212753) (CH₂) protons.

Benzylic Protons (-CH₂-Ar): The two protons of the methylene group attached to the aromatic ring are expected to appear as a doublet, resulting from coupling to the single methine proton.

Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the methyl group on the aromatic ring is predicted to be in the upfield region, typically around 2.3 ppm.

Table 1: Predicted ¹H NMR Spectral Data for 2-(3-Methylbenzyl)malonic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.0 | Broad Singlet | 2H | 2 x -COOH |

| ~7.0-7.3 | Multiplet | 4H | Aromatic H |

| ~3.8 | Triplet | 1H | -CH (COOH)₂ |

| ~3.2 | Doublet | 2H | -CH₂ -Ar |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal.

Carboxylic Carbons (-COOH): The carbons of the two carboxyl groups are expected to resonate at the most downfield positions, typically in the range of 170-185 ppm. libretexts.org

Aromatic Carbons (C₆H₄): Six signals are anticipated in the 125-150 ppm region, corresponding to the six carbons of the benzene ring. libretexts.org Two of these will be quaternary (C-1' and C-3'), and four will be methine (CH) carbons. The carbon bearing the methyl group (C-3') and the carbon attached to the benzyl (B1604629) group (C-1') will have distinct chemical shifts from the CH carbons.

Methine Carbon (-CH(COOH)₂): The signal for the methine carbon of the malonic acid unit is expected around 50-60 ppm.

Benzylic Carbon (-CH₂-Ar): The methylene carbon signal should appear in the aliphatic region, typically between 30-40 ppm.

Methyl Carbon (-CH₃): The methyl carbon gives rise to a signal at the most upfield position, generally around 20-25 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for 2-(3-Methylbenzyl)malonic acid

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~175 | Quaternary | 2 x -C OOH |

| ~125-150 | Quaternary & CH | Aromatic C |

| ~55 | CH | -C H(COOH)₂ |

| ~35 | CH₂ | -C H₂-Ar |

To unambiguously confirm the structure, two-dimensional (2D) NMR experiments are employed. emerypharma.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For 2-(3-Methylbenzyl)malonic acid, a key cross-peak would be observed between the methine proton (-CH) and the benzylic methylene protons (-CH₂). Correlations would also be seen among the coupled protons on the aromatic ring, helping to confirm their relative positions.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com It would show correlations between the aromatic protons and their corresponding aromatic carbons, the methine proton and the methine carbon, the benzylic protons and the benzylic carbon, and the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for piecing together the molecular fragments. sdsu.eduyoutube.comresearchgate.net Key HMBC correlations would include:

The benzylic protons (-CH₂) showing correlations to the methine carbon (-CH) and several aromatic carbons.

The methine proton (-CH) showing correlations to the carboxylic carbons (-COOH) and the benzylic carbon.

The methyl protons (-CH₃) showing correlations to the C-2', C-3', and C-4' aromatic carbons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula C₁₁H₁₂O₄ corresponds to a molecular weight of 208.21 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 208.

The fragmentation of 2-(3-Methylbenzyl)malonic acid would likely proceed through several characteristic pathways observed for similar molecules: nih.govmdpi.com

Decarboxylation: Loss of a molecule of carbon dioxide (CO₂, 44 Da) to give a fragment ion at m/z 164. A subsequent loss of a second CO₂ molecule is also possible.

Loss of a Carboxyl Radical: Cleavage of a carboxyl group (-COOH, 45 Da) would result in an ion at m/z 163.

Benzylic Cleavage: The bond between the benzylic carbon and the malonic acid moiety is prone to cleavage. This would generate a stable 3-methylbenzyl cation (tropylium-type ion) at m/z 105. This is often a prominent peak in the spectrum.

Loss of Water: A fragment corresponding to the loss of a water molecule (H₂O, 18 Da) from the molecular ion may also be observed.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov

Table 3: Characteristic IR Absorption Bands for 2-(3-Methylbenzyl)malonic acid

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid |

| ~3030 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid (dimer) |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1420 | O-H bend | Carboxylic Acid |

The most prominent feature in the IR spectrum would be a very broad absorption band from 2500 to 3300 cm⁻¹, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. researchgate.net A strong, sharp absorption peak around 1710 cm⁻¹ corresponds to the C=O stretching of the carbonyl groups. researchgate.net

X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions

Crucially, it would elucidate the intermolecular interactions that govern the crystal packing. For carboxylic acids, hydrogen bonding is the dominant interaction. It is highly probable that 2-(3-Methylbenzyl)malonic acid molecules would form centrosymmetric dimers in the crystal lattice, where the carboxylic acid groups of two separate molecules are linked by a pair of strong O-H···O hydrogen bonds. rsc.org X-ray diffraction would confirm this arrangement and provide exact distances for these hydrogen bonds, as well as describe any weaker interactions, such as C-H···π or π-π stacking, that might involve the aromatic rings.

Other Spectroscopic Methods (e.g., UV-Vis for Electronic Transitions)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. While specific experimental UV-Vis spectra for 2-(3-Methylbenzyl)malonic acid are not extensively documented in publicly available literature, its expected spectroscopic behavior can be inferred from the analysis of its constituent chromophores: the meta-substituted benzene ring and the malonic acid moiety.

The electronic spectrum of aromatic compounds is primarily characterized by absorptions arising from π → π* transitions within the benzene ring. up.ac.za For benzene itself, these transitions result in a strong primary absorption band around 184-204 nm and a weaker, fine-structured secondary band in the 253-260 nm region. up.ac.za The presence of substituents on the benzene ring can cause a shift in these absorption bands to longer wavelengths (a bathochromic or red shift) and an increase in their intensity. up.ac.za

In the case of 2-(3-Methylbenzyl)malonic acid, the benzene ring is disubstituted at the meta-position with a methyl group (-CH₃) and a benzylmalonic acid group (-CH₂CH(COOH)₂). The methyl group is a weak electron-donating group, while the benzylmalonic acid group, due to the insulating effect of the methylene (-CH₂) spacer, is expected to have a minimal electronic influence on the benzene ring's chromophore. The primary influence on the UV-Vis spectrum will therefore be the 3-methylbenzyl (or m-xylene (B151644) like) substitution pattern.

Studies on disubstituted benzene derivatives show that the position and intensity of the absorption bands are dependent on the nature and relative positions of the substituents. up.ac.zanist.gov For meta-disubstituted benzenes, the characteristic secondary absorption band is typically observed in the 260-280 nm range. nist.gov The malonic acid component itself does not possess significant absorption in the near-UV and visible regions, with its absorption being primarily in the far UV. nih.govcopernicus.org

Therefore, the UV-Vis spectrum of 2-(3-Methylbenzyl)malonic acid in a non-polar solvent is predicted to exhibit a weak absorption band around 260-275 nm, characteristic of the forbidden π → π* transition of the meta-substituted benzene ring. A more intense absorption band, corresponding to the allowed π → π* transition, would be expected at a shorter wavelength, likely below 220 nm. The exact positions and molar absorptivities (ε) would be influenced by the solvent used, due to potential solute-solvent interactions.

Table of Expected UV-Vis Absorption Data

| Chromophore/Structural Motif | Expected Absorption Range (λmax) | Type of Transition |

| Meta-substituted Benzene | ~260 - 275 nm | π → π* (Secondary, B-band) |

| Meta-substituted Benzene | < 220 nm | π → π* (Primary, E-band) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the molecular structure and electronic properties of 2-(3-Methylbenzyl)malonic acid. These methods provide a foundational understanding of the molecule's behavior at the atomic level. hu-berlin.deconicet.gov.arepstem.net

The following table displays typical data that would be generated from a molecular geometry optimization calculation for 2-(3-Methylbenzyl)malonic acid. Please note that these are representative values and the actual values would be obtained from specific computational outputs.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | ~1.39 |

| C-C (aliphatic) | ~1.54 |

| C=O | ~1.23 |

| C-O | ~1.36 |

| O-H | ~0.96 |

| Bond Angles (degrees) | |

| C-C-C (aromatic) | ~120 |

| C-CH₂-C | ~109.5 |

| O=C-O | ~120 |

| Dihedral Angles (degrees) | |

| Torsional angle defining benzyl (B1604629) group orientation | Varies |

| Torsional angle of carboxylic acid groups | Varies |

The electronic structure of a molecule is described by the arrangement of its electrons in molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that helps to determine the molecule's stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net Computational methods like DFT can be used to calculate the energies of these frontier orbitals and visualize their spatial distribution. epstem.netepstem.net This analysis can predict the most likely sites for electrophilic and nucleophilic attack. youtube.com

The table below presents hypothetical HOMO and LUMO energy values for 2-(3-Methylbenzyl)malonic acid, which would be determined through quantum chemical calculations.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Reaction Mechanism Elucidation through Transition State Theory

Transition state theory provides a framework for understanding the rates of chemical reactions. wikipedia.orgfiveable.me It postulates that reactions proceed through a high-energy intermediate known as the transition state, which represents the energy barrier that must be overcome for reactants to be converted into products. pressbooks.publibretexts.org Computational methods can be used to locate and characterize these transition states, providing valuable insights into reaction mechanisms. ariel.ac.il

Malonic acids and their derivatives are known to undergo decarboxylation, the loss of a carboxyl group as carbon dioxide, upon heating. masterorganicchemistry.commasterorganicchemistry.com The mechanism of this reaction for 2-(3-Methylbenzyl)malonic acid can be investigated computationally. The reaction is believed to proceed through a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to the final product. masterorganicchemistry.com Theoretical calculations can model this reaction pathway, determining the activation energy and the geometry of the transition state. This information is crucial for understanding the factors that influence the rate of decarboxylation. masterorganicchemistry.com Studies on similar malonic acid derivatives have explored decarboxylation under mild conditions, for example, using N,N'-carbonyldiimidazole (CDI). organic-chemistry.orgnih.gov Other research has focused on hydrodecarboxylation using photoredox catalysis. organic-chemistry.orgnih.gov

Computational modeling can be applied to various synthetic transformations involving 2-(3-Methylbenzyl)malonic acid. For instance, the Knoevenagel condensation, a reaction where a malonic acid derivative reacts with an aldehyde or ketone, can be modeled to understand its mechanism and predict product selectivity. wikipedia.org By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can help to rationalize experimental outcomes and guide the design of new synthetic routes.

Spectroscopic Data Prediction and Validation

Computational methods are increasingly used to predict spectroscopic data, which can then be compared with experimental measurements for validation. nih.govarxiv.org Techniques like time-dependent DFT (TD-DFT) can be employed to predict the UV-Vis absorption spectrum of 2-(3-Methylbenzyl)malonic acid. conicet.gov.arijcce.ac.ir Similarly, the vibrational frequencies in the infrared (IR) spectrum can be calculated and compared with experimental data, often with the use of scaling factors to improve accuracy. epstem.netepstem.net The prediction of NMR chemical shifts is another valuable application, with methods like the Gauge-Independent Atomic Orbital (GIAO) method providing theoretical values that can be correlated with experimental spectra. epstem.netepstem.net This synergy between computational prediction and experimental validation is a powerful approach for confirming molecular structures and understanding their spectroscopic properties. epstem.net

Theoretical NMR Chemical Shift Calculations

Differences in chemical shifts arise from the local magnetic fields generated by the electrons surrounding each nucleus. libretexts.org More shielded nuclei require a higher applied magnetic field to achieve resonance and thus appear at a higher field (right side of the spectrum), while less shielded (deshielded) nuclei require a lower applied field and appear at a lower field (left side). libretexts.org

For a molecule like 2-(3-Methylbenzyl)malonic acid, the expected chemical shifts can be estimated:

Carboxylic Acid Protons (-COOH): These protons are highly deshielded due to the electronegativity of the oxygen atoms and are expected to appear far downfield. For malonic acid itself, this peak is observed around 11.5 ppm in DMSO-d₆. chemicalbook.com

Aromatic Protons (Ar-H): Protons on the benzene (B151609) ring typically resonate in the range of 7.0-8.0 ppm.

Methine and Benzylic Protons (-CH- and -CH₂-Ar): The single proton on the malonic acid backbone and the two protons of the benzyl group are adjacent to electron-withdrawing groups and the aromatic ring, leading to a downfield shift. The methylene (B1212753) protons in malonic acid appear around 3.2-3.4 ppm. chemicalbook.com

Methyl Protons (Ar-CH₃): The methyl group attached to the aromatic ring is expected to have a chemical shift in the range of 2.4–2.7 ppm. libretexts.org

The table below outlines the predicted ¹H NMR chemical shifts for the different types of protons in 2-(3-Methylbenzyl)malonic acid based on general chemical shift correlations.

| Proton Type | Functional Group | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid | -COOH | > 10.0 |

| Aromatic | Ar-H | 7.0 - 8.0 |

| Benzylic | -CH₂-Ar | 2.7 - 3.5 |

| Methine | -CH(COOH)₂ | 3.5 - 4.0 |

| Methyl | Ar-CH₃ | 2.4 - 2.7 |

Predicted Vibrational Frequencies for IR Correlation

Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) spectra. By calculating the vibrational modes of a molecule, specific absorption bands in an FT-IR spectrum can be correlated to the stretching, bending, and torsional motions of its functional groups. researchgate.net For malonic acid and its derivatives, DFT calculations have been successfully used to predict these frequencies. researchgate.netcore.ac.uk

The analysis of monomeric malonic acid has identified several key conformers, with the lowest-energy form stabilized by an intramolecular hydrogen bond. researchgate.net The vibrational frequencies are sensitive to these conformational differences and to intermolecular interactions, such as hydrogen bonding in dimers.

For 2-(3-Methylbenzyl)malonic acid, the characteristic vibrational frequencies can be predicted for its main functional groups:

O-H Stretch: A very broad band is expected in the 2500–3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. mdpi.com

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches for the methyl, benzyl, and methine groups appear just below 3000 cm⁻¹. theaic.org

C=O Stretch: A strong, intense absorption band is predicted in the 1700–1740 cm⁻¹ range, corresponding to the carbonyl group of the carboxylic acid. mdpi.comiosrjournals.org The exact position can be influenced by conjugation and hydrogen bonding.

C=C Stretch (Aromatic): These ring stretching vibrations occur in the 1400–1600 cm⁻¹ region. theaic.org

C-O Stretch and O-H Bend: Vibrations involving the C-O stretch and in-plane O-H bend of the carboxylic acid group are coupled and typically found in the 1200–1450 cm⁻¹ range. iosrjournals.org

The following table summarizes the predicted IR absorption ranges for the key functional groups of 2-(3-Methylbenzyl)malonic acid.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (Broad) |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic | 2850 - 3000 |

| C=O Stretch | Carboxylic Acid | 1700 - 1740 (Strong) |

| C=C Stretch | Aromatic Ring | 1400 - 1600 |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1200 - 1450 |

Molecular Dynamics Simulations of Malonate Systems

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time, providing insights into the dynamic behavior of chemical systems. rsc.orgmdpi.com While specific MD simulations for 2-(3-Methylbenzyl)malonic acid are not documented, studies on related malonate systems reveal the utility of this approach.

Research on malonate anions using Car-Parrinello MD combined with metadynamics has been employed to explore their potential energy surfaces and intramolecular reactions. researchgate.net These simulations have successfully characterized keto-enol tautomerism and proton transfer events, revealing the dynamic nature of the malonate structure and identifying stable isomers. researchgate.net

Other MD simulations have focused on the interaction of malonic acid with its environment. For instance, simulations have been used to study water nucleation around malonic acid aggregates, a process relevant to atmospheric aerosol chemistry and cloud formation. rsc.org These studies help determine the phase diagrams of binary malonic acid-water systems and assess the hydrophilic nature of the molecule. rsc.org Furthermore, MD simulations have been applied to understand the initial stages of co-crystallization in pharmaceutical systems by modeling the association processes of drug-like compounds with maleic acid monoanions in aqueous solutions. mdpi.com Such simulations can identify key hydrogen bonding motifs and the formation of dimers and other associates. mdpi.com

These examples highlight the power of MD simulations to investigate conformational dynamics, reaction pathways, and intermolecular interactions in malonate-containing systems, providing a molecular-level understanding that is often inaccessible through experimental means alone.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Malonic Acid Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical or machine-learning-based approaches that seek to correlate the chemical structure of a series of compounds with their reactivity or other properties. nih.govnih.gov These models establish a mathematical relationship between numerical representations of a molecule's structure (molecular descriptors) and a target property, such as reaction rate, binding affinity, or chromatographic retention time. nih.gov

The QSRR methodology provides a powerful alternative to purely experimental, trial-and-error approaches, saving significant time and resources. nih.gov The process typically involves:

Generating a dataset of compounds with known properties.

Calculating a wide range of molecular descriptors for each compound.

Using algorithms (e.g., Multiple Linear Regression, Support Vector Machines, Artificial Neural Networks) to select the most relevant descriptors and build a predictive model. nih.govchemrxiv.org

Validating the model's robustness and predictive power using internal and external validation techniques. nih.gov

For derivatives of malonic acid, QSRR could be applied in several ways. For instance, a QSRR model could be developed to predict the efficacy of a series of substituted malonic acids as enzyme inhibitors. In this context, the model would correlate structural features with inhibitory activity (e.g., IC₅₀ values).

A common application of this approach is in chromatography, where it is often referred to as Quantitative Structure-Retention Relationship modeling. nih.govnih.gov Studies have successfully built QSRR models to predict the retention behavior of various classes of compounds in HPLC, shedding light on the molecular features that govern their separation. nih.gov Such a model for malonic acid derivatives could predict their retention times under specific chromatographic conditions, facilitating analytical method development. These models not only predict properties but also offer insights into the underlying mechanisms by highlighting which structural features (e.g., hydrophobicity, electronic properties, size) are most influential. nih.gov

Applications and Synthetic Utility of 2 3 Methylbenzyl Malonic Acid

Strategic Building Block in Complex Organic Synthesis

The utility of 2-(3-methylbenzyl)malonic acid in organic synthesis stems from the reactivity of its malonic acid core. Malonic acid and its esters are well-established precursors for forming new carbon-carbon bonds and for the synthesis of various carboxylic acids. nih.govchemicalbook.comwikipedia.org

Intermediate for Carbon-Carbon Bond Formation Reactions

The malonic ester synthesis is a classic method in organic chemistry for the formation of carbon-carbon bonds. wikipedia.org This reaction involves the deprotonation of the carbon alpha to the two carbonyl groups of a malonic ester, creating a stabilized carbanion. This carbanion then acts as a nucleophile, attacking an alkyl halide to form a new carbon-carbon bond. wikipedia.orgmasterorganicchemistry.com In the context of 2-(3-methylbenzyl)malonic acid, the presence of the 3-methylbenzyl group allows for the introduction of this specific substituent into a target molecule.

Furthermore, recent advancements in photoredox catalysis have demonstrated the hydrodecarboxylation of malonic acid derivatives. nih.gov This method provides a direct way to form a new carbon-hydrogen bond, expanding the synthetic possibilities. nih.gov

Precursor to Substituted Propanoic Acids and Related Carboxylic Acids

One of the most significant applications of malonic acid derivatives is their role as precursors to substituted carboxylic acids. vedantu.com The malonic ester synthesis, after the initial alkylation step, typically concludes with hydrolysis of the ester groups followed by decarboxylation upon heating. masterorganicchemistry.commasterorganicchemistry.com This process effectively replaces the two carboxyl groups with a single carboxyl group and the newly introduced alkyl group.

Specifically, 2-(3-methylbenzyl)malonic acid can be readily converted to 3-(3-methylphenyl)propanoic acid. This transformation is achieved through decarboxylation, a reaction that involves the loss of a molecule of carbon dioxide. chemsrc.com The reaction is often facilitated by heating. masterorganicchemistry.com The resulting 3-(3-methylphenyl)propanoic acid is a valuable compound in its own right, with applications in various chemical syntheses. chemsrc.com

Table 1: Synthesis of 3-(3-Methylphenyl)propanoic acid

| Starting Material | Reagent/Condition | Product | Yield | Reference |

| 2-(3-Methylbenzyl)malonic acid | Heat (Decarboxylation) | 3-(3-Methylphenyl)propanoic acid | ~90% | chemsrc.com |

This table illustrates the straightforward conversion of 2-(3-methylbenzyl)malonic acid to its corresponding propanoic acid derivative through a high-yielding decarboxylation reaction.

Role in Pharmaceutical and Agrochemical Synthesis

The structural motifs present in 2-(3-methylbenzyl)malonic acid make it a valuable starting material for the synthesis of compounds with potential biological activity. Malonic acid and its derivatives are utilized in the production of a wide range of pharmaceuticals and agrochemicals. chemicalbook.commultichemindia.com

Scaffold for Drug Candidate Development

The core structure of 2-(3-methylbenzyl)malonic acid can serve as a scaffold upon which more complex molecules with potential therapeutic properties can be built. The ability to introduce various functional groups through the malonic ester synthesis allows for the creation of a library of compounds that can be screened for biological activity. chemicalbook.com Malonic acid derivatives are known to be precursors in the synthesis of barbiturates, which are a class of sedative and anticonvulsant drugs. wikipedia.org

Precursor in Agrochemical Production

In the agrochemical industry, malonic acid derivatives are used in the synthesis of certain pesticides and herbicides. multichemindia.comgoogle.com The functional group handles provided by 2-(3-methylbenzyl)malonic acid allow for its incorporation into larger molecules designed to protect crops and enhance yield.

Utility in the Synthesis of Specific Active Pharmaceutical Ingredients (e.g., β-amino acid derivatives)

β-amino acids are important components of many biologically active molecules and are used in the development of peptidomimetics and other pharmaceuticals. illinois.edu One common method for synthesizing β-amino acids is the Rodionov reaction, which involves the condensation of an aldehyde with malonic acid in the presence of ammonia (B1221849) or an amine. mdpi.comfarmaciajournal.com While direct examples involving 2-(3-methylbenzyl)malonic acid are not prevalent in the readily available literature, its structural features suggest its potential as a precursor in modified synthetic routes to specific β-amino acid derivatives. The general principle of using malonic acid as a key building block in β-amino acid synthesis is well-established. mdpi.comfarmaciajournal.com

Advanced Materials Science Applications (referring to the broader malonic acid class)

Malonic acid and its derivatives are recognized as valuable building blocks in the synthesis of advanced polymers and materials. Their dicarboxylic nature allows them to be incorporated into polymer backbones or to act as agents that modify the properties of existing materials.

Malonic acid serves as a precursor in the synthesis of specialty polyesters. wikipedia.org These polyesters, which are polymers containing ester functional groups in their main chain, are formed through the condensation reaction of dicarboxylic acids, like malonic acid, with polyols. researchgate.netebin.pub The specific structure of the malonic acid derivative used can influence the final properties of the polyester (B1180765), such as its flexibility and thermal stability.

Alkyd resins, a dominant type of polyester modified with fatty acids, also utilize malonic acid derivatives as components. wikipedia.orgresearchgate.net These resins are fundamental binders in many coating applications, including paints and varnishes, where they offer excellent weather resistance and gloss. researchgate.net The incorporation of malonic acid derivatives can be a strategy to create oil-free or saturated polyesters, which are valued in the coatings industry. ebin.pub The modification of alkyd resins with other monomers, such as styrene, can further enhance properties like drying time and chemical resistance. google.comtheaspd.com

One of the significant applications of malonic acid is as a crosslinking agent, particularly for powder coatings that cure at low temperatures. wikipedia.org Crosslinking is a process that forms a three-dimensional network of polymer chains, significantly enhancing the material's mechanical strength and stability. korambiotech.com In coatings, this is crucial for protection against environmental factors like UV light, oxidation, and corrosion. wikipedia.org Malonic acid's ability to facilitate crosslinking in heat-sensitive substrates makes it increasingly valuable. wikipedia.org Furthermore, malonic acid has been used to cross-link natural polymers like corn and potato starches, creating biodegradable thermoplastics for applications such as food packaging and compost bags. wikipedia.org

Interactive Table 1: Applications of Malonic Acid Derivatives in Materials Science

| Application Area | Specific Use | Relevant Compounds | Key Properties Conferred |

| Polymer Synthesis | Monomer for specialty polyesters | Malonic Acid, Phthalic Anhydride, Maleic Anhydride | Flexibility, thermal stability, weather resistance wikipedia.orgresearchgate.net |

| Component in alkyd resins for coatings | Malonic Acid, Fatty Acids, Glycerol | Durability, gloss, controlled drying time wikipedia.orgresearchgate.nettheaspd.com | |

| Coatings | Crosslinking agent for low-temperature cure powder coatings | Malonic Acid | Enhanced mechanical strength, protection against UV, oxidation, and corrosion wikipedia.org |

| Bioplastics | Crosslinking agent for starch-based polymers | Malonic Acid | Biodegradability, enhanced mechanical properties wikipedia.org |

Emerging Applications in Green Chemistry and Chemical Biology

The unique reactivity of the malonate scaffold is being leveraged in developing greener chemical processes and tools for chemical biology. These applications often take advantage of the central activated methylene (B1212753) group and the two carboxylic acid functionalities.

In the field of chemical biology, there is a growing interest in finding safer alternatives to traditional protein crosslinking agents like formaldehyde (B43269), a known carcinogen. researchgate.netscirp.org Malonic acid has emerged as a promising green, plant-based alternative for fixing and crosslinking cellular proteins for techniques like immunocytochemistry. researchgate.netscirp.org Studies have shown that malonic acid can preserve cell structures and antibody binding sites with an efficacy comparable to formaldehyde. scirp.orgscirp.org

The precise mechanism by which malonic acid crosslinks proteins is still under investigation, but it is theorized to be analogous to the Mannich reaction that formaldehyde undergoes. scirp.orgscirp.org One proposed mechanism suggests that malonic acid forms a propyl bridge between the amino groups of two amino acids, in contrast to the methylene bridge formed by formaldehyde. scirp.orgscirp.org This involves the hydration of malonic acid, reaction with a primary amine to form a Schiff base, and subsequent electrophilic addition to another suitable amino acid residue. scirp.org The ability to selectively crosslink proteins is fundamental for studying protein-protein interactions and the three-dimensional structure of protein complexes. korambiotech.comnih.gov

Biomimetic synthesis seeks to replicate complex biological reactions under mild, environmentally friendly conditions. The malonate scaffold is central to several of these efforts. Research has demonstrated that malonate esters, when linked to nucleosides, can undergo self-condensation reactions under mild, acidic aqueous conditions, mimicking processes that might have occurred in a prebiotic "RNA world". nih.gov

This type of reaction, a form of Claisen condensation, is significant because it typically requires harsh, basic conditions. nih.gov The activation of the malonate by linking it to a nucleoside allows the reaction to proceed at body temperature in water, suggesting a potential role for such structures in the early evolution of metabolic pathways. nih.gov This research opens avenues for using malonate scaffolds in the enzyme-free synthesis of complex molecules, providing a greener alternative to traditional synthetic methods. nih.gov The use of such scaffolds in additive manufacturing also allows for the creation of biomimetic structures for cell culture and membrane interaction studies. dtu.dk

Interactive Table 2: Emerging Applications of Malonate Scaffolds

| Field | Application | Proposed Mechanism / Principle | Key Findings |

| Green Chemistry / Chemical Biology | Protein Crosslinking | Formation of a propyl bridge between amino acids, analogous to formaldehyde's Mannich reaction. scirp.orgscirp.org | Malonic acid fixation is comparable to formaldehyde for immunocytochemistry. researchgate.netscirp.org |

| Biomimetic Synthesis | Biomimetic Claisen Condensation | Nucleoside-linked malonates are activated for condensation under mild, acidic, aqueous conditions. nih.gov | First demonstration of malonate activation by simple binding to a nucleoside for condensation. nih.gov |

Future Directions and Research Perspectives

Development of Highly Stereoselective Synthetic Methods for 2-(3-Methylbenzyl)malonic Acid Derivatives

The synthesis of specific stereoisomers of 2-(3-methylbenzyl)malonic acid derivatives is a significant challenge. Creating a chiral center at the alpha-carbon of the malonate requires precise control over the reaction's spatial orientation. While classical alkylation of diethyl malonate is straightforward for producing the racemic mixture, future research will prioritize methods that yield high enantiomeric excess.

One promising avenue is the use of phase-transfer catalysis (PTC) . This method employs chiral catalysts, such as N-benzyl quaternary ammonium (B1175870) salts derived from cinchona alkaloids, to direct the alkylation of a malonate enolate, yielding a specific enantiomer. frontiersin.orgusm.edu Research in this area would focus on designing and screening new phase-transfer catalysts specifically optimized for benzyl-substituted malonates to achieve higher chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). frontiersin.org

Another key area is the application of chiral auxiliaries . These are chiral molecules that are temporarily attached to the malonate substrate to direct the subsequent alkylation to one face of the molecule. After the key bond-forming step, the auxiliary is removed, yielding an enantiomerically enriched product. While effective, this approach can be atom-uneconomical, and future work will aim to develop more efficient and recyclable auxiliaries.

Furthermore, stereospecific alkylations using chiral starting materials, such as reacting a malonate with a chiral electrophile like (S)-methyl 2-bromopropionate, can proceed with controlled inversion of configuration (a Walden inversion), providing another reliable route to specific diastereomers. researchgate.net

| Method | Principle | Potential Advantages | Research Focus |

| Phase-Transfer Catalysis | Utilizes a chiral catalyst to shuttle the enolate between phases, directing the approach of the electrophile. | High catalytic turnover, operational simplicity. | Design of new catalysts for benzyl-substituted substrates. |

| Chiral Auxiliaries | A chiral molecule is covalently bonded to the substrate to induce facial selectivity during alkylation. | High degree of stereocontrol, predictable outcomes. | Development of easily removable and recyclable auxiliaries. |

| Stereospecific Alkylation | Employs a chiral starting material (either the malonate or the alkylating agent) to create a new stereocenter with a defined relationship to the existing one. | Excellent control over relative stereochemistry. | Exploration of novel chiral building blocks and reaction conditions. |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Sustainability in Malonate Chemistry

Traditional malonic ester synthesis often relies on stoichiometric amounts of strong bases like sodium ethoxide, which can lead to side reactions and waste generation. masterorganicchemistry.comuobabylon.edu.iq Future research is focused on developing novel catalytic systems that offer greater efficiency, selectivity, and sustainability for reactions involving malonates.

Transition metal catalysis offers a powerful alternative. For instance, copper-catalyzed α-arylation of malonates using diaryliodonium salts has been shown to be effective. mdpi.com Future work could adapt this methodology for the benzylation of malonic esters, potentially using more benign and earth-abundant metals. The goal is to develop catalysts that operate under milder conditions, tolerate a wider range of functional groups, and can be easily separated and recycled.

Organocatalysis, which uses small organic molecules as catalysts, is another rapidly growing field. Chiral organocatalysts, such as derivatives of cinchona alkaloids, have already been successfully employed in the enantioselective alkylation of malonates. frontiersin.org Research will continue to explore new classes of organocatalysts that can activate malonates and their reaction partners under environmentally friendly conditions, avoiding the use of metals altogether.

Advanced Mechanistic Studies using Cutting-Edge Spectroscopic and Computational Techniques

A profound understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The application of advanced analytical techniques to study the reactions of 2-(3-methylbenzyl)malonic acid and related compounds will provide invaluable insights into their chemical behavior.

Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction pathways. nih.govacs.orgresearchgate.net DFT calculations can be used to model the transition states of the alkylation step, predict the most favorable stereochemical outcomes, and understand the role of the catalyst. For example, DFT studies can help explain why a particular phase-transfer catalyst favors the formation of one enantiomer over another by modeling the non-covalent interactions in the transition state. researchgate.net

In-situ spectroscopic techniques , such as Proton NMR (¹H-NMR) spectroscopy, allow for the real-time monitoring of reactions. nih.govacs.org This enables the detection of transient intermediates, such as the enolate of the malonic ester, and the measurement of reaction kinetics. By observing how reaction rates change with different catalysts or conditions, researchers can piece together the step-by-step mechanism of the transformation. For instance, in-situ NMR has been used to characterize the ketene (B1206846) intermediates formed during malonic acid-mediated acylations. nih.gov

| Technique | Application in Malonate Chemistry | Insights Gained |

| Density Functional Theory (DFT) | Modeling reaction intermediates and transition states; calculating energy barriers for different pathways. | Understanding catalyst-substrate interactions, predicting stereoselectivity, rationalizing experimental observations. acs.orgresearchgate.net |

| In-situ NMR Spectroscopy | Real-time tracking of reactant consumption and product formation; detection of short-lived intermediates. | Determination of reaction kinetics, identification of key intermediates (e.g., enolates), elucidation of reaction pathways. nih.govacs.org |

| Mass Spectrometry (HRMS) | Detection of radical-trapped adducts in mechanistic probe experiments. | Providing evidence for the involvement of radical intermediates in a reaction. researchgate.net |

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To move from laboratory-scale synthesis to industrial production, modern chemical manufacturing increasingly relies on flow chemistry and automation. vapourtec.comrsc.org These technologies offer significant advantages in terms of safety, scalability, reproducibility, and efficiency compared to traditional batch processing. soci.orgacs.org

Integrating the synthesis of 2-(3-methylbenzyl)malonic acid into a continuous flow system would involve pumping the reactants (e.g., diethyl malonate, a base, and 3-methylbenzyl halide) through a series of temperature-controlled reactors. vapourtec.com The precise control over reaction parameters like temperature, pressure, and residence time allows for rapid optimization and can lead to higher yields and purity. soci.org Such systems minimize the handling of hazardous reagents and allow for safer operation at elevated temperatures and pressures.

Automated synthesis platforms can be coupled with flow reactors to create a fully autonomous system for reaction discovery and optimization. rsc.orgbeilstein-journals.org An algorithm could systematically vary reaction conditions (e.g., catalyst loading, temperature, flow rate) and use online analytical tools like LC/MS to evaluate the outcome in real-time. soci.org This high-throughput approach can dramatically accelerate the development of a robust and scalable process for producing 2-(3-methylbenzyl)malonic acid and its derivatives for various applications.

Discovery of New Bio-Inspired Transformations and Applications for Substituted Malonic Acids

Nature provides a rich source of inspiration for developing novel and sustainable chemical transformations. Biocatalysis and synthetic biology offer exciting new ways to produce and functionalize substituted malonic acids.

One area of research is the use of isolated enzymes as catalysts. For example, esterases like Pig Liver Esterase (PLE) have been used for the enantioselective hydrolysis of substituted malonic esters, although their effectiveness can be substrate-dependent. usm.edu Future work will focus on enzyme engineering and screening to discover new biocatalysts with high activity and selectivity for substrates like the diesters of 2-(3-methylbenzyl)malonic acid.

A more ambitious approach involves metabolic engineering and the design of artificial biosynthetic pathways. nih.gov Researchers have successfully engineered microorganisms to produce malonic acid from renewable feedstocks like glucose. nih.gov This was achieved by introducing key enzymes, such as an α-keto decarboxylase and a malonic semialdehyde dehydrogenase, to convert a central metabolite (oxaloacetate) into malonic acid. nih.gov Future research could aim to create pathways that incorporate an alkylation step, enabling the direct biological production of substituted malonic acids like 2-(3-methylbenzyl)malonic acid from simple sugars, representing a truly green and sustainable manufacturing route.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Methylbenzyl)malonic acid, and what parameters influence yield and purity?

- Methodology : A modified two-step esterification-alkylation approach is recommended. First, malonic acid is esterified using thiol-containing precursors (e.g., 10-mercaptodecyl derivatives) to form intermediates. Subsequent alkylation with 3-methylbenzyl halides under controlled pH (6.5–7.5) and temperature (60–80°C) ensures regioselectivity. Critical parameters include solvent polarity (e.g., THF or DMF), catalyst choice (e.g., K₂CO₃), and inert atmosphere to prevent oxidation .

- Validation : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques differentiate 2-(3-Methylbenzyl)malonic acid from its structural analogs?

- NMR : Key diagnostic signals include:

- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm, multiplet for 3-methylbenzyl group), methylene protons adjacent to carbonyls (δ 3.2–3.5 ppm), and carboxylic acid protons (δ 12–13 ppm, broad).

- ¹³C NMR : Carboxylic carbons (δ 170–175 ppm), methylene carbons (δ 40–45 ppm), and aromatic carbons (δ 125–140 ppm) .

Advanced Research Questions

Q. What experimental designs reconcile discrepancies between computational simulations and empirical data on the physicochemical behavior of 2-(3-Methylbenzyl)malonic acid?

- Issue : Molecular dynamics (MD) simulations predict spherical aggregation in aqueous systems due to the compound’s methylene flexibility, but empirical data may show irregular clustering.